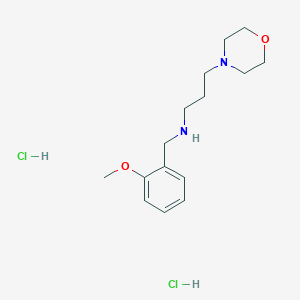
4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, also known as LQFM 064, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 064 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. This compound 064 has been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival. This compound 064 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
This compound 064 has been found to have various biochemical and physiological effects. In cancer cells, this compound 064 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurons, this compound 064 has been found to protect against oxidative stress and prevent neurodegeneration. In inflammation, this compound 064 has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 064 in lab experiments is its potential for various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. However, one limitation of using this compound 064 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 064. One direction is to further investigate its potential in cancer treatment, including its efficacy in various cancer types and its potential for combination therapy with other cancer treatments. Another direction is to explore its potential in neuroprotection, including its ability to prevent neurodegeneration in various neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 064 and how it can be optimized for various scientific research applications.
Métodos De Síntesis
The synthesis of 4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 064 involves the condensation of 4-isobutoxy-3-methoxybenzaldehyde and 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst. The resulting product is a yellow crystalline solid with a melting point of 181-183°C.
Aplicaciones Científicas De Investigación
4-(4-isobutoxy-3-methoxybenzylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one 064 has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer treatment, this compound 064 has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound 064 has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory activity, this compound 064 has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-2,5-diphenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-19(2)18-32-24-15-14-20(17-25(24)31-3)16-23-26(21-10-6-4-7-11-21)28-29(27(23)30)22-12-8-5-9-13-22/h4-17,19H,18H2,1-3H3/b23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTULVPUCVXNQAX-KQWNVCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyano-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5352785.png)
![[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5352792.png)
![(4aS*,8aR*)-6-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5352806.png)
![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5352810.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5352813.png)

![3-[(2-chlorobenzyl)thio]-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352845.png)
![3-(3-chlorophenyl)-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5352857.png)
![2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-7-(phenoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5352861.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone (4-fluorophenyl)hydrazone](/img/structure/B5352869.png)
![5-(3-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5352883.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5352891.png)
![N-butyl-N-ethyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5352895.png)
